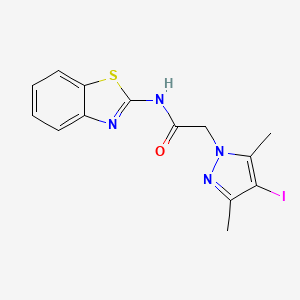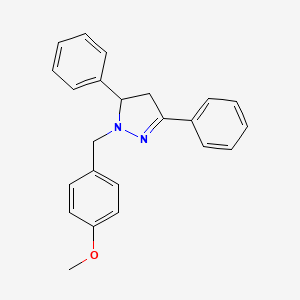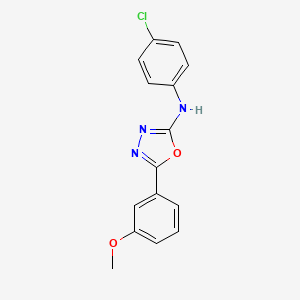![molecular formula C21H16N4O B11073322 4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11073322.png)
4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C21H16N4O. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE typically involves the reaction of 2-cyanomethyl benzimidazoles with various reagents. For instance, 2-cyanomethyl benzimidazoles can be reacted with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form the desired pyrido[1,2-a]benzimidazole derivatives . The reaction conditions often include heating under reflux in pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole
- 1-(4-Fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole
- 4-(4-Fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4’,5’:2,3]pyrido[1,2-a]benzimidazole
Uniqueness
4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of a cyano group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H16N4O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide |
InChI |
InChI=1S/C21H16N4O/c1-13-7-3-4-8-17(13)24-21(26)16-12-25-19-10-6-5-9-18(19)23-20(25)15(11-22)14(16)2/h3-10,12H,1-2H3,(H,24,26) |
InChI Key |
LJYDATBQQUCGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN3C4=CC=CC=C4N=C3C(=C2C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11073251.png)
![4H-Benzo[1,4]oxazin-3-one, 4-(2-morpholin-4-yl-2-oxoethyl)-](/img/structure/B11073254.png)
![methyl 3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-4-carboxylate](/img/structure/B11073259.png)

![N-[2-(2-phenylacetyl)phenyl]propanamide](/img/structure/B11073266.png)
![3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11073268.png)
acetate](/img/structure/B11073276.png)
![1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide](/img/structure/B11073278.png)

![N-[2-(1-adamantyloxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11073285.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073302.png)

![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)
